molecular formula C19H28N2O4 B8107398 Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Cat. No.: B8107398
M. Wt: 348.4 g/mol
InChI Key: GRCXWFCHLUQNEW-UHFFFAOYSA-N
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Description

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a complex organic compound often used in synthetic organic chemistry. It features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylate ester. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production methods often involve the use of flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages in terms of reaction control, scalability, and environmental sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the ester group, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like benzyl halides and bases such as sodium hydroxide or DMAP are used for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: Employed in the synthesis of peptides and other biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

    Benzyl carbamates: Similar in structure but use different protecting groups such as carbobenzoxy (Cbz).

    Fmoc-protected compounds: Use 9-fluorenylmethyloxycarbonyl (Fmoc) as the protecting group, which is removed under basic conditions.

    Cbz-protected compounds: Use carbobenzoxy (Cbz) as the protecting group, which is removed by catalytic hydrogenation.

Uniqueness: Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is unique due to the stability and ease of removal of the Boc protecting group under acidic conditions, making it highly versatile in synthetic organic chemistry .

Properties

IUPAC Name

benzyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14-10-11-16(20-17(22)25-19(2,3)4)12-21(14)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXWFCHLUQNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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